2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane
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Overview
Description
2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane is a heterocyclic compound that features a unique combination of fluoropyridine, pyrazole, and oxazinane moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Synthesis of 5-Fluoropyridine Derivative: The fluoropyridine moiety can be synthesized through nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride.
Formation of Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Oxazinane Ring Formation: The oxazinane ring can be synthesized through cyclization reactions involving amino alcohols and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the fluoropyridine, pyrazole, and oxazinane moieties using suitable coupling agents and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Agrochemicals: It is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with similar fluorine substitution but lacking the pyrazole and oxazinane rings.
1H-Pyrazolo[3,4-b]pyridine: A compound with a similar pyrazole-pyridine structure but different substitution patterns.
Oxazinane Derivatives: Compounds with similar oxazinane rings but different substituents.
Uniqueness
2-((3-(5-Fluoropyridin-2-yl)-1H-pyrazol-1-yl)methyl)-1,3-oxazinane is unique due to its combination of fluoropyridine, pyrazole, and oxazinane moieties, which impart distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C13H15FN4O |
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Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinane |
InChI |
InChI=1S/C13H15FN4O/c14-10-2-3-11(16-8-10)12-4-6-18(17-12)9-13-15-5-1-7-19-13/h2-4,6,8,13,15H,1,5,7,9H2 |
InChI Key |
KTPQSALHYITVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(OC1)CN2C=CC(=N2)C3=NC=C(C=C3)F |
Origin of Product |
United States |
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